-Aminothiophene-3-carbonitrile serves as a valuable building block for the synthesis of more complex molecules. Its reactive amino and cyano groups allow chemists to introduce various functionalities through diverse chemical reactions. Studies have explored its utilization in the synthesis of:
The potential biological activities of 2-aminothiophene-3-carbonitrile itself are also being explored. Studies have reported its:
2-Aminothiophene-3-carbonitrile is an organic compound with the molecular formula C₅H₄N₂S and a molecular weight of 124.16 g/mol. It features a thiophene ring substituted with an amino group and a cyano group, making it a member of the thiophene family. The compound is characterized by its unique structure, which contributes to its chemical reactivity and biological properties. Its InChI Key is XVGHZFWFGXDIOU-UHFFFAOYSA-N, and it has a high gastrointestinal absorption rate, indicating potential for bioavailability in pharmaceutical applications .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 2-aminothiophene-3-carbonitrile exhibits notable biological activities:
These properties suggest that 2-aminothiophene-3-carbonitrile could be valuable in medicinal chemistry.
Several methods are employed for synthesizing 2-aminothiophene-3-carbonitrile:
These methods highlight the compound's accessibility for research and industrial applications.
2-Aminothiophene-3-carbonitrile has several applications:
The versatility of this compound opens avenues in various fields of research.
Interaction studies involving 2-aminothiophene-3-carbonitrile focus on its binding affinity with biological targets:
Understanding these interactions is crucial for optimizing its pharmacological profiles.
Several compounds share structural similarities with 2-aminothiophene-3-carbonitrile. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 2-Amino-5-methylthiophene-3-carbonitrile | Methyl substitution at position 5 | 0.80 |
| 2-Amino-4-hydroxythiophene-3-carbonitrile | Hydroxyl group at position 4 | 0.73 |
| 5-Amino-3-methylthiophene-2,4-dicarbonitrile | Dicarbonitrile functionality | 0.69 |
| 2-Aminothiophene-3-carboxamide | Carboxamide instead of carbonitrile | 0.60 |
The uniqueness of 2-aminothiophene-3-carbonitrile lies in its specific combination of amino and cyano groups on the thiophene ring, which contributes to its distinct reactivity and biological profile compared to these similar compounds.
Corrosive;Irritant